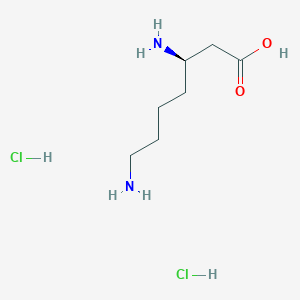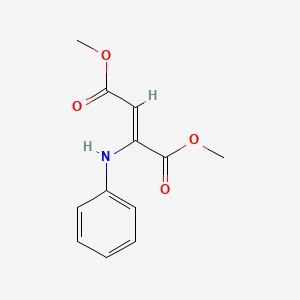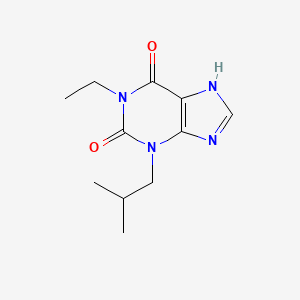
(R)-3,7-Diaminoheptanoic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3,7-Diaminoheptanoic acid dihydrochloride is a chiral amino acid derivative. It is characterized by the presence of two amino groups and a carboxylic acid group, making it a versatile compound in various chemical reactions and applications. The dihydrochloride form enhances its solubility in water, making it easier to handle in aqueous solutions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,7-Diaminoheptanoic acid dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-3,7-Diaminoheptanoic acid.
Protection of Functional Groups: The amino groups are often protected using protecting groups like Boc (tert-butoxycarbonyl) to prevent unwanted reactions.
Formation of the Dihydrochloride Salt: The protected amino acid is then treated with hydrochloric acid to form the dihydrochloride salt.
Deprotection: The protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of ®-3,7-Diaminoheptanoic acid dihydrochloride involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow chemistry techniques to ensure consistent product quality.
化学反応の分析
Types of Reactions
®-3,7-Diaminoheptanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted products.
科学的研究の応用
®-3,7-Diaminoheptanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-3,7-Diaminoheptanoic acid dihydrochloride involves its interaction with various molecular targets:
Enzymes: Acts as a substrate or inhibitor for specific enzymes, affecting their activity.
Receptors: Binds to certain receptors, modulating their function.
Pathways: Participates in metabolic pathways, influencing biochemical processes.
類似化合物との比較
Similar Compounds
(S)-3,7-Diaminoheptanoic acid dihydrochloride: The enantiomer of ®-3,7-Diaminoheptanoic acid dihydrochloride, with similar but distinct properties.
3,7-Diaminoheptanoic acid: The non-dihydrochloride form, less soluble in water.
Other Amino Acid Derivatives: Compounds like 3,7-Diaminoheptanoic acid derivatives with different substituents.
Uniqueness
®-3,7-Diaminoheptanoic acid dihydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and chemical reactivity compared to its enantiomer and other derivatives.
特性
分子式 |
C7H18Cl2N2O2 |
|---|---|
分子量 |
233.13 g/mol |
IUPAC名 |
(3R)-3,7-diaminoheptanoic acid;dihydrochloride |
InChI |
InChI=1S/C7H16N2O2.2ClH/c8-4-2-1-3-6(9)5-7(10)11;;/h6H,1-5,8-9H2,(H,10,11);2*1H/t6-;;/m1../s1 |
InChIキー |
APJAFTBCSGCCAH-QYCVXMPOSA-N |
異性体SMILES |
C(CCN)C[C@H](CC(=O)O)N.Cl.Cl |
正規SMILES |
C(CCN)CC(CC(=O)O)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-(2-Methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11872982.png)
![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11872990.png)

![5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11872994.png)


![(3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11873013.png)

